2-Amino-2-(3-ethoxyphenyl)ethan-1-ol
Description
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol is a substituted ethanolamine derivative featuring an amino group and a hydroxyl group attached to adjacent carbons of an ethane backbone, with a 3-ethoxyphenyl substituent at the second carbon. This compound belongs to a broader class of β-amino alcohols, which are characterized by their dual functional groups (amine and alcohol) and diverse pharmacological and synthetic applications. The systematic name reflects its IUPAC substitutive nomenclature, where the phenyl ring is modified with an ethoxy group at the para position.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-amino-2-(3-ethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-2-13-9-5-3-4-8(6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3 |
InChI Key |
DGOPDFBZADJZOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-ethoxybenzaldehyde with nitromethane to form 3-ethoxy-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: The ethoxy group or the amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-ethoxybenzaldehyde, while substitution reactions can produce various derivatives with modified functional groups .
Scientific Research Applications
2-Amino-2-(3-ethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Steric and stereochemical effects : Enantiomers like the (R)- and (S)-configurations (e.g., in fluorinated derivatives) may exhibit distinct biological activities or crystallization behaviors .
Physicochemical Properties
Comparative data for select analogues:
Key Trends :
- Halogenation effects: Bromine substitution (e.g., 2-bromo derivative) increases molecular weight and density compared to non-halogenated analogues .
- Thermal stability: Ethylamino-ketone derivatives (e.g., 2-(ethylamino)-1-(3-hydroxyphenyl)ethanone) exhibit higher melting points (~203–205°C), likely due to hydrogen bonding and crystalline packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
